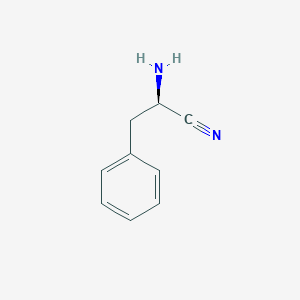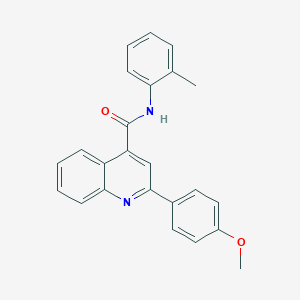
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide, also known as MMQ, is a synthetic compound that belongs to the class of quinoline carboxamide derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties. In
Mechanism Of Action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is not fully understood. However, it has been proposed that 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide exerts its pharmacological effects through the modulation of various signaling pathways such as the NF-κB and MAPK pathways. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical And Physiological Effects
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to inhibit the activation of microglia, which are involved in the inflammatory response in the central nervous system. Furthermore, 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been shown to possess potent antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is its potent pharmacological effects, which make it a promising candidate for the development of novel therapeutics. However, the synthesis of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is a complex and time-consuming process, which may limit its use in large-scale experiments. Furthermore, the exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is not fully understood, which may hinder its clinical development.
Future Directions
There are several future directions for the research on 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide. One potential direction is the development of novel derivatives of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide, which may lead to the development of more targeted therapeutics. Furthermore, the potential use of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Synthesis Methods
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide can be synthesized through the reaction of 4-methoxyaniline and 2-methylbenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with 2-chloroquinoline-4-carboxylic acid in the presence of triethylamine and dichloromethane to yield 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide. The purity and yield of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to possess potent antioxidant and neuroprotective effects.
properties
CAS RN |
5894-81-5 |
|---|---|
Product Name |
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-16-7-3-5-9-21(16)26-24(27)20-15-23(17-11-13-18(28-2)14-12-17)25-22-10-6-4-8-19(20)22/h3-15H,1-2H3,(H,26,27) |
InChI Key |
OZQVBDWRPCOUEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



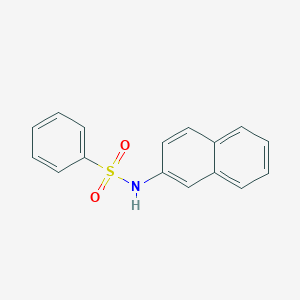
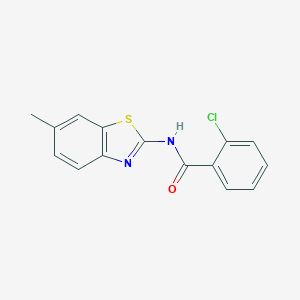
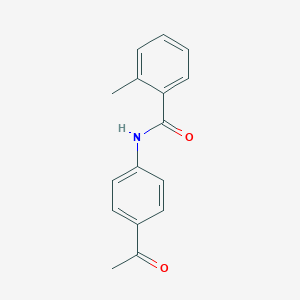
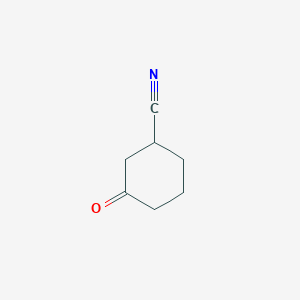
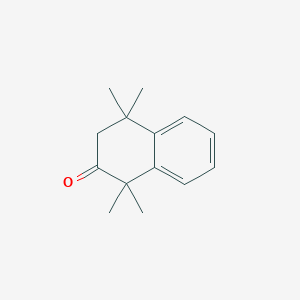


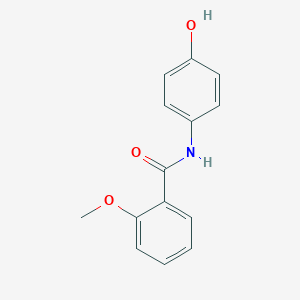

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)


